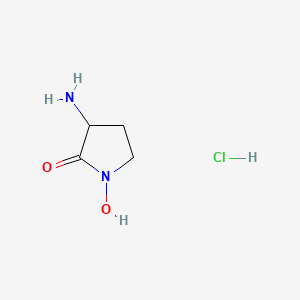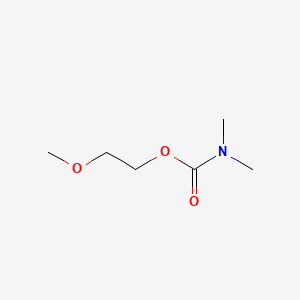
2-Methoxyethyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl dimethylcarbamate, also known as dimethylcarbamic acid 2-methoxyethyl ester, is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . This compound is characterized by its carbamate functional group, which is a derivative of carbamic acid.
Preparation Methods
2-Methoxyethyl dimethylcarbamate can be synthesized through various methods. One common synthetic route involves the reaction of dimethylamine with 2-methoxyethyl chloroformate under controlled conditions . The reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Methoxyethyl dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carbamates and alcohols.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Scientific Research Applications
2-Methoxyethyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is particularly relevant in its use as a pesticide, where it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of nerve function in pests.
Comparison with Similar Compounds
2-Methoxyethyl dimethylcarbamate can be compared with other carbamate compounds, such as:
Dimethylcarbamic acid 2-ethoxyethyl ester: Similar in structure but with an ethoxyethyl group instead of a methoxyethyl group.
Dimethylcarbamic acid 2-butoxyethyl ester: Contains a butoxyethyl group, leading to different physical and chemical properties.
Dimethylcarbamic acid 2-propoxyethyl ester: Features a propoxyethyl group, which affects its reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and effectiveness in various applications.
Properties
CAS No. |
50883-78-8 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methoxyethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H13NO3/c1-7(2)6(8)10-5-4-9-3/h4-5H2,1-3H3 |
InChI Key |
GWQGUEQQIYWBKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


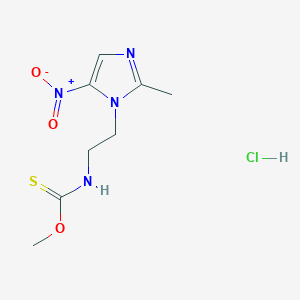
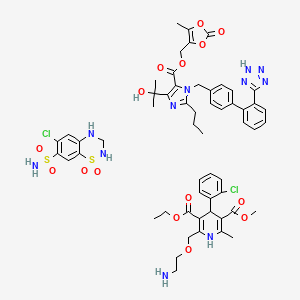
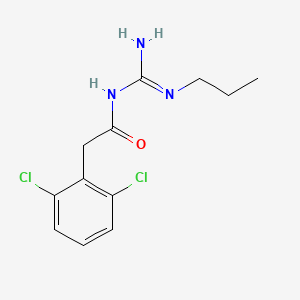


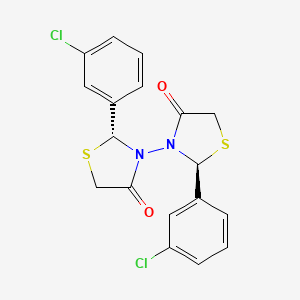

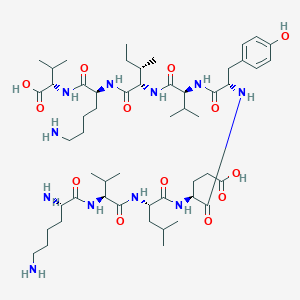
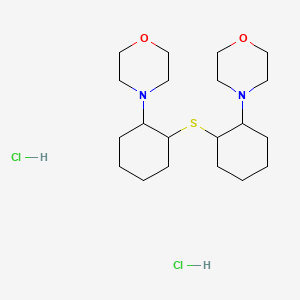

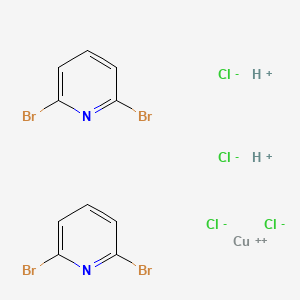

![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
